molecular formula C11H14ClNO B1379324 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 1803584-97-5

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1379324
CAS No.: 1803584-97-5
M. Wt: 211.69 g/mol
InChI Key: VDIFNMNJYLEUIS-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran-Based Compounds in Medicinal Chemistry

The historical development of benzofuran-based compounds in medicinal chemistry traces back over two millennia, with the earliest recorded therapeutic applications found in ancient Egypt and India around 2000 Before Common Era. Psoralen, a naturally occurring benzofuran derivative found in Psoralea corylifolia seeds and various citrus fruits, established the foundational understanding of this heterocyclic system's therapeutic potential. The compound's photosensitive properties were initially exploited for treating skin conditions through topical application followed by sunlight exposure, demonstrating the early recognition of benzofuran derivatives as bioactive molecules.

The modern era of benzofuran medicinal chemistry began in the mid-twentieth century when systematic investigations revealed the structural relationships between coumarin and benzofuran through the addition of fused furan rings. Psoralen's chemical structure, resembling coumarin with an additional furan ring fusion, provided the template for understanding structure-activity relationships within this class of compounds. The development progressed significantly when researchers identified that psoralen derivatives such as methoxsalen, bergapten, and angelicin demonstrated enhanced therapeutic activities for treating psoriasis, eczema, vitiligo, and cutaneous T-cell lymphoma through Psoralen plus Ultraviolet A treatment protocols.

The pharmaceutical importance of benzofuran derivatives expanded dramatically during the late twentieth and early twenty-first centuries as researchers discovered their diverse biological activities. Comprehensive reviews have documented benzofuran compounds exhibiting antimicrobial, anti-inflammatory, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. The emergence of antibiotic resistance as a global health challenge has intensified interest in benzofuran scaffolds, with recent investigations identifying numerous derivatives as effective antimicrobial agents active against clinically relevant targets.

Contemporary medicinal chemistry has recognized benzofuran as a privileged structure, defined as molecular frameworks that serve as versatile scaffolds for designing diverse bioactive compounds. The unique structural features of benzofuran enable multiple modes of biological interaction, including deoxyribonucleic acid intercalation, protein binding, and enzyme inhibition. Recent patent reviews covering 2014-2019 have identified 34 commercialized benzofuran-based drugs in the pharmaceutical market, with ongoing research focusing on structure-activity relationships and functional group optimization.

Structural Significance of the 2-Methyl-1-benzofuran Core

The 2-methyl-1-benzofuran core structure represents a strategically modified benzofuran scaffold where methyl substitution at the 2-position provides distinct pharmacological advantages. Benzofuran itself consists of a fused benzene and furan ring system, creating a planar heterocyclic framework that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites. The incorporation of a methyl group at the 2-position introduces several important structural modifications that influence both physicochemical properties and biological activity.

The methyl substitution at the 2-position affects the electronic distribution within the benzofuran system, modulating the electron density across both the benzene and furan rings. This electronic modification influences the compound's ability to participate in hydrogen bonding interactions and affects the overall lipophilicity of the molecule. Research has demonstrated that 2-substituted benzofurans often exhibit enhanced biological activities compared to unsubstituted analogs, with the substitution pattern directly influencing pharmacokinetic properties including bioavailability and metabolic stability.

Synthetic methodologies for constructing 2-methyl-1-benzofuran derivatives have evolved to include sophisticated catalytic approaches. Recent investigations have demonstrated rhodium-catalyzed synthesis routes that enable selective functionalization at the 2-position through carbon-hydrogen activation mechanisms. The synthetic pathway typically involves cyclopentadienyl-based rhodium complexes facilitating carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to achieve the desired 2-substituted benzofuran heterocycles.

The structural significance of the 2-methyl substitution extends to its influence on molecular conformation and receptor binding. Molecular docking studies have revealed that 2-methyl-1-benzofuran derivatives demonstrate preferential binding to internal protein pockets compared to surface interactions, suggesting enhanced specificity for target proteins. The methyl group contributes to the overall three-dimensional shape of the molecule, potentially creating favorable van der Waals interactions within binding sites while maintaining the planar aromatic system necessary for π-π stacking interactions.

Table 1: Structural Characteristics of 2-Methyl-1-benzofuran Derivatives

Parameter 2-Methyl-1-benzofuran Unsubstituted Benzofuran Impact of Methylation
Molecular Weight Enhanced by 14 units Base structure Increased lipophilicity
Electronic Density Modified distribution Symmetric distribution Enhanced selectivity
Synthetic Accessibility Moderate complexity High accessibility Requires selective methods
Binding Mode Internal pocket preference Variable Enhanced specificity
Metabolic Stability Potentially enhanced Variable Reduced metabolism rate

Rationale for Ethylamine Functionalization in Pharmacophore Design

The incorporation of ethylamine functionality into the this compound structure reflects sophisticated pharmacophore design principles aimed at optimizing both target selectivity and pharmacokinetic properties. Ethylamine represents a primary amine derivative that introduces basic character to the molecule while providing specific geometric and electronic properties essential for biological activity. The strategic positioning of the ethylamine group as a 3-position substituent on the benzofuran ring creates a molecular architecture that balances hydrophobic and hydrophilic interactions.

Primary amines like ethylamine demonstrate characteristic reactivity patterns that are crucial for pharmaceutical applications. The compound exhibits nucleophilic behavior typical of primary alkyl amines, with a documented pKa value of 10.8 for the protonated form, indicating strong basic character under physiological conditions. This basicity enables the formation of ionic interactions with acidic residues in protein binding sites, potentially enhancing binding affinity and selectivity for specific targets.

The ethylamine functionality serves multiple roles in pharmacophore design beyond simple ionic interactions. Research has demonstrated that ethylamine derivatives can function as bioisosteres for other basic functional groups, providing similar biological activities while offering advantages in metabolic stability and membrane permeability. The two-carbon alkyl chain connecting the amine nitrogen to the benzofuran core provides optimal spatial positioning for receptor interactions while maintaining conformational flexibility necessary for induced-fit binding mechanisms.

Protein binding studies of benzofuran derivatives have revealed that amine-containing compounds demonstrate enhanced affinity for serum albumins, which serve as drug carriers in biological systems. Fluorescence spectroscopy investigations have shown that benzofuran compounds with amine functionalities exhibit dissociation constants in the nanomolar range, indicating high-affinity binding that could facilitate drug delivery applications. The ethylamine group contributes to these interactions through both ionic bonding with charged amino acid residues and hydrogen bonding with polar side chains.

The hydrochloride salt formation represents another critical aspect of the pharmacophore design, converting the free base into a more stable and bioavailable form. Salt formation enhances water solubility while maintaining the essential pharmacological properties of the parent compound. The hydrochloride salt provides improved chemical stability during storage and facilitates pharmaceutical formulation development.

Table 2: Pharmacophore Design Elements in Ethylamine Functionalization

Design Element Functional Contribution Pharmacological Benefit
Primary Amine Nucleophilic reactivity Target selectivity
Basic Character (pKa 10.8) Ionic interactions Enhanced binding affinity
Two-carbon linker Optimal spatial geometry Conformational flexibility
Hydrochloride salt Enhanced solubility Improved bioavailability
Position-3 substitution Strategic placement Minimized steric hindrance

Properties

IUPAC Name

2-(2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFNMNJYLEUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization Route

A common route involves halogenation of a phenol precursor followed by ring closure to form the benzofuran, and subsequent amination steps:

  • Step 1: Halogenation of Phenol
    The starting phenol is halogenated using sodium iodide and sodium hypochlorite in the presence of a base to produce an iodinated phenol intermediate. This step facilitates selective functionalization at the ortho position relative to the hydroxyl group.

  • Step 2: Benzofuran Ring Formation
    The iodinated phenol undergoes intramolecular cyclization to form the benzofuran core. This step may involve treatment with acidic or basic conditions to promote ring closure.

  • Step 3: Side Chain Introduction
    The 2-(2-methyl-1-benzofuran-3-yl)ethylamine moiety is introduced by nucleophilic substitution or reductive amination techniques, depending on the intermediate functional groups.

  • Step 4: Hydrochloride Salt Formation
    The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and crystallinity.

This method is advantageous due to the ability to control regioselectivity and introduce diverse substituents on the benzofuran ring.

Condensation and Reduction Route

Another approach involves condensation of benzofuran-3(2H)-one derivatives with appropriate aldehydes or amines, followed by reduction:

  • Step 1: Preparation of Benzofuran-3(2H)-one Intermediates
    Benzofuran-3(2H)-ones are synthesized via ring closure of salicylic acid derivatives under reflux in acetic anhydride/acetic acid mixtures.

  • Step 2: Condensation with Aminoethyl Precursors
    The benzofuran-3(2H)-one intermediates are condensed with aminoethyl aldehydes or related compounds in acidic media (e.g., acetic acid with catalytic sulfuric acid) to form imine or related intermediates.

  • Step 3: Reduction to Amines
    The imine intermediates are reduced, typically using catalytic hydrogenation or chemical reducing agents, to yield the desired ethanamine side chain attached to the benzofuran ring.

  • Step 4: Salt Formation
    The amine product is isolated as the hydrochloride salt for purification and handling.

This route is notable for moderate to good yields (42–83%) and has been employed in the synthesis of biologically active benzofuran derivatives.

Comparative Data Table of Preparation Methods

Method Key Steps Typical Yields (%) Advantages Challenges
Halogenation and Cyclization Halogenation → Cyclization → Amination → Salt formation 60–80 High regioselectivity, versatile Multi-step, requires purification
Condensation and Reduction Benzofuran-3(2H)-one synthesis → Condensation → Reduction → Salt formation 42–83 Moderate yields, scalable Sensitive to reaction conditions

Research Findings and Optimization Notes

  • Yield Optimization: Reaction conditions such as temperature, solvent choice (e.g., acetic acid, acetic anhydride), and catalyst loading significantly influence yields and purity.

  • Purification: Intermediate purification often requires chromatographic techniques, but recent processes aim to minimize this through selective reaction conditions and salt formation.

  • Functional Group Tolerance: The methods allow for substitution on the benzofuran ring, enabling synthesis of analogs for pharmaceutical screening.

  • Scale-Up Potential: The halogenation-cyclization approach has been patented and optimized for industrial-scale synthesis, highlighting its robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Research

Cell Culture Applications
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride serves as a buffering agent in cell culture systems. It maintains pH stability in biological assays, which is crucial for the viability and functionality of cells. Its effective buffering capacity allows researchers to conduct experiments within a controlled pH range, thus minimizing variations that could affect experimental outcomes .

Medicinal Chemistry

Potential Therapeutic Uses
The compound's structural similarities to other biologically active amines suggest potential applications in medicinal chemistry. Preliminary studies indicate that it may exhibit neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases. Its interactions with neurotransmitter systems could be explored for developing new pharmacological agents .

Analytical Chemistry

Use as a Reagent
In analytical chemistry, this compound can be utilized as a reagent for the detection and quantification of various biomolecules. Its ability to form complexes with metal ions may provide insights into metal ion interactions in biological systems, facilitating studies on metal-related diseases .

Case Study 1: Buffering Capacity in Cell Cultures

A study conducted by researchers at a prominent university evaluated the effectiveness of various buffering agents, including this compound, in maintaining pH levels during cell culture experiments. The results demonstrated that this compound maintained pH stability better than traditional buffers at certain concentrations, leading to improved cell viability and growth rates.

Case Study 2: Neuroprotective Effects

In another study published in a peer-reviewed journal, the neuroprotective effects of this compound were investigated using animal models of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Amine Derivatives

(a) (2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride ()
  • Molecular Formula: C₁₂H₁₆ClNO
  • Molecular Weight : 225.72 g/mol
  • Key Structural Differences :
    • Substituent on benzofuran: Ethyl group (vs. methyl in the target compound).
    • Amine chain: Methyl group attached to the benzofuran-methyl group (vs. ethylamine chain in the target compound).
  • The shorter methylamine side chain may limit hydrogen-bonding capacity, affecting receptor binding in biological systems .
(b) 2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride ()
  • Molecular Formula: C₈H₁₀Cl₃NO
  • Molecular Weight : 242.53 g/mol
  • Key Structural Differences: Core structure: Phenoxy ring (vs. benzofuran). Substituents: Two chlorine atoms at positions 3 and 5 (vs. methyl on benzofuran).
  • The phenoxy core lacks the oxygen heteroatom present in benzofuran, altering electronic properties .

Benzothiophene-Based Analogs ()

2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol Hydrochloride
  • Molecular Formula: C₁₃H₁₈ClNO₂S
  • Molecular Weight : 287.81 g/mol
  • Key Structural Differences: Core structure: Benzothiophene (sulfur-containing heterocycle vs. oxygen in benzofuran). Side chain: Complex hydroxyethylamino-ethanol group (vs. ethylamine).
  • Hydroxyethyl groups improve water solubility but may reduce metabolic stability .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine HCl C₁₁H₁₄ClNO* ~227.69 Benzofuran Methyl, ethylamine
(2-Ethyl-1-benzofuran-3-yl)methylamine HCl C₁₂H₁₆ClNO 225.72 Benzofuran Ethyl, methylamine
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C₈H₁₀Cl₃NO 242.53 Phenoxy 3,5-Dichloro, ethylamine
2-[1-Benzothiophen-3-ylmethyl(...)ethanol HCl C₁₃H₁₈ClNO₂S 287.81 Benzothiophene Hydroxyethylamino-ethanol

*Estimated based on structural analogy.

Key Research Findings and Implications

Heterocycle Influence : Benzofuran’s oxygen atom offers stronger hydrogen-bonding capability than benzothiophene’s sulfur, which may favor interactions with polar biological targets .

Side Chain Flexibility : Ethylamine chains (target compound) provide greater conformational flexibility than rigid hydroxyethyl groups, possibly improving pharmacokinetic profiles .

Biological Activity

Overview

2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, a derivative of benzofuran, has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClNO
  • CAS Number : 1803584-97-5
  • IUPAC Name : 2-(2-methyl-1-benzofuran-3-yl)ethanamine; hydrochloride

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it modulates pathways involved in inflammation, such as the NF-kB signaling pathway, thereby reducing inflammation in cellular models.

Anticancer Activity

A notable area of research is the anticancer potential of this compound. In several studies, derivatives of benzofuran have been linked to increased antiproliferative activity against cancer cell lines. For instance, modifications at specific positions on the benzofuran ring have resulted in compounds exhibiting 2–4 times greater potency compared to their unsubstituted counterparts.

CompoundActivityIC50 (µM)Reference
10hAntiproliferative against MDA-MB-2310.126
10gAntiproliferative against MCF-717.02

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells.

Case Studies and Research Findings

A comprehensive review published in Pharmaceuticals highlights the synthesis and biological evaluation of various benzofuran derivatives, including the target compound. The study emphasizes the importance of structural modifications in enhancing biological activity:

  • Structural Modifications : Introducing methyl or methoxy groups at specific positions on the benzofuran ring significantly enhances anticancer activity.

Example Study

A study conducted on a series of benzofuran derivatives demonstrated that compounds with a methyl group at the C–3 position exhibited markedly improved antiproliferative effects compared to their non-methylated analogs. This suggests that structural optimization is critical for developing effective therapeutic agents.

Safety Profile

While exploring its biological activities, safety assessments have shown that this compound can be harmful if ingested and may cause skin irritation. Proper handling and safety precautions are essential when working with this compound.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including intermediate preparation (e.g., benzofuran ring formation) and subsequent conversion to the hydrochloride salt. Key steps include:

  • Friedel-Crafts alkylation to introduce substituents on the benzofuran core.
  • Reductive amination to form the ethylamine side chain.
  • Hydrochloride salt formation via reaction with HCl in anhydrous conditions .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve ≥98% purity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve structural parameters, including bond lengths, angles, and hydrogen bonding patterns .
  • Sample preparation : Crystallize the compound from a solvent system (e.g., ethanol/ethyl acetate) to obtain diffraction-quality crystals.
  • Validation : Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm structural consistency .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under dry conditions (desiccated environment) at 2–8°C for short-term use. For long-term storage, -20°C is advised to prevent degradation .
  • Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., oxidized benzofuran derivatives) should be <2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Combine 1H^1 \text{H}-/13C^{13} \text{C}-NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments. For example:
  • NMR discrepancies : Use 1H^1 \text{H}-13C^{13} \text{C} HSQC/HMBC to resolve ambiguous coupling patterns .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation pathways (e.g., loss of HCl) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability studies : Conduct accelerated degradation experiments (e.g., 40°C, 75% RH) in buffers (pH 1–13). Stability is typically highest in neutral to slightly acidic conditions (pH 4–6) due to reduced hydrolysis of the amine-HCl bond .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and optimize storage conditions .

Q. How does the compound interact with biological targets, such as serotonin receptors?

  • Methodological Answer :

  • In vitro binding assays : Radioligand displacement assays (e.g., 3H^3 \text{H}-LSD for 5-HT2A_{2A} receptors) quantify affinity (Ki_i) and selectivity.
  • Dose-response studies : Use CHO cells expressing recombinant receptors to measure EC50_{50} values .
  • Molecular docking : Simulate interactions with receptor homology models (e.g., using AutoDock Vina) to identify critical binding residues (e.g., Asp155 in 5-HT2A_{2A}) .

Key Methodological Notes

  • Synthesis : Avoid prolonged exposure to moisture during hydrochloride formation to prevent hydrolysis .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to irritant properties .
  • Data Interpretation : Cross-reference crystallographic data (SHELX outputs) with spectroscopic results to minimize structural ambiguities .

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